2-Bromo-6-fluoro-4-nitrotoluene
Description
BenchChem offers high-quality 2-Bromo-6-fluoro-4-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoro-4-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWYQLDIZKUNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207110-34-7 | |
| Record name | 2-Bromo-6-fluoro-4-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of "2-Bromo-6-fluoro-4-nitrotoluene"
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-6-fluoro-4-nitrotoluene and Its Isomers
Introduction
Substituted nitrotoluenes are a critical class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and dyes. Among these, halogenated nitrotoluenes are of particular interest due to the diverse reactivity imparted by the various functional groups on the aromatic ring. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of bromo-fluoro-nitrotoluene isomers, with a primary focus on 2-Bromo-4-fluoro-6-nitrotoluene (CAS No. 502496-33-5) due to the greater availability of detailed experimental data for this isomer. While the initial query specified "2-Bromo-6-fluoro-4-nitrotoluene," it is crucial for researchers to be aware of the distinct properties and synthesis routes of its isomers, as the substitution pattern on the benzene ring significantly influences the molecule's reactivity and physicochemical characteristics. This document aims to serve as a practical resource for scientists and professionals in drug development by elucidating the key attributes of this important synthetic intermediate.
Chemical Identity and Structure
The nomenclature of substituted toluenes can lead to ambiguity. It is essential to define the precise structure corresponding to the name and CAS number.
-
2-Bromo-4-fluoro-6-nitrotoluene:
-
2-Bromo-6-fluoro-4-nitrotoluene:
Physicochemical Properties
The physical properties of these isomers are critical for their handling, purification, and use in subsequent reactions. The available data, primarily for 2-Bromo-4-fluoro-6-nitrotoluene, are summarized below.
| Property | Value | Source(s) |
| Appearance | Faint lime fused chunks or crystalline powder | [1] |
| Melting Point | 54-56 °C | [5] |
| Boiling Point | 259.4±35.0 °C (Predicted) | [1] |
| Density | 1.696±0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in organic solvents like ether and chloroform; almost insoluble in water. | [5] |
| Storage Temperature | Room Temperature, sealed in dry conditions. | [1] |
Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene
The synthesis of 2-Bromo-4-fluoro-6-nitrotoluene is typically achieved through the electrophilic bromination of a substituted toluene precursor. The choice of reagents and reaction conditions is crucial for achieving high regioselectivity and yield.
Experimental Protocol: Bromination of 4-Fluoro-2-nitrotoluene
This protocol describes the synthesis of 2-Bromo-4-fluoro-6-nitrotoluene from 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) as the brominating agent in a strong acidic medium.
Rationale: The combination of trifluoroacetic acid and sulfuric acid serves as a powerful activating medium for the electrophilic bromination. NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine. The directing effects of the existing substituents on the aromatic ring guide the incoming electrophile. The methyl group is ortho, para-directing, while the nitro group is a meta-director. The fluorine atom is also ortho, para-directing but deactivating. The position ortho to the methyl group and meta to the nitro group is sterically accessible and electronically favored for bromination.
Step-by-Step Methodology: [3][6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).
-
Acid Addition: Slowly add concentrated sulfuric acid (12.5 mL) to the solution while stirring. The addition should be done cautiously to control the exothermic reaction.
-
Brominating Agent Addition: Add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) in portions to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours.
-
Quenching: After the reaction is complete, slowly pour the mixture into ice water and continue stirring for 15 minutes to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purification: The resulting residue can be purified by flash chromatography to yield pure 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (2-Bromo-4-fluoro-6-nitrotoluene).
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-Bromo-4-fluoro-6-nitrotoluene.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Bromo-4-fluoro-6-nitrotoluene is governed by its three distinct functional groups on the toluene ring. The nitro group can be readily reduced to an amine, which is a common transformation in the synthesis of pharmaceutical ingredients. The bromine and fluorine atoms can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable intermediate.
As a key application, 2-Bromo-4-fluoro-6-nitrotoluene serves as a pharmaceutical intermediate in the synthesis of Remibrutinib.[1] Remibrutinib is an investigational drug for the treatment of chronic urticaria.[1] The predictable reactivity of this intermediate is crucial for the development of new drug candidates.[7] Furthermore, its structural motifs are found in compounds used in the agrochemical industry for creating effective crop protection agents.[7]
Analytical Characterization
The identity and purity of 2-Bromo-4-fluoro-6-nitrotoluene are typically confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure by analyzing the chemical shifts and coupling constants of the protons. For the product of the described synthesis, the ¹H NMR spectrum (400 MHz, DMSO-d6) shows signals at δ 2.41 (s, 3H), 7.96 (dd, J = 8.0, 2.4 Hz, 1H), and 8.02 (dd, J = 8.0, 2.4 Hz, 1H).[1][3]
-
Gas Chromatography (GC): GC is often used to determine the purity of the compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, further confirming the identity of the substance.
Safety and Handling
Substituted nitrotoluenes require careful handling due to their potential toxicity. For isomers like 2-Bromo-6-fluoro-4-nitrotoluene, the following GHS hazard classifications have been reported:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Personal Protective Equipment (PPE) and Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Use chemical-resistant gloves and protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA approved respirator.[8]
-
General Hygiene: Avoid ingestion and inhalation.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]
Conclusion
2-Bromo-6-fluoro-4-nitrotoluene and its isomers are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding their distinct physical and chemical properties, as well as reliable synthetic protocols, is paramount for their effective and safe utilization. This guide provides a foundational understanding of these aspects, with a detailed focus on 2-Bromo-4-fluoro-6-nitrotoluene, to aid researchers and drug development professionals in their work with this class of compounds.
References
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PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). Retrieved from [Link]
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Chemsrc. (2025). 2-Bromo-4-nitrotoluene | CAS#:7745-93-9. Retrieved from [Link]
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ChemBK. (2024). 2-bromo-4-fluoro-6-nitrotoluene. Retrieved from [Link]
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Sciencemadness Discussion Board. (2009). 2-Bromo-6-nitrotoluene. Retrieved from [Link]
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ChemBK. (2024). 4-Bromo-2-Fluoro-6-Nitrotoluene. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Nitrotoluene. Retrieved from [Link]
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Technical Guide: Solubility Profile of 2-Bromo-6-fluoro-4-nitrotoluene
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-6-fluoro-4-nitrotoluene (CAS: 207110-34-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. We will explore the physicochemical properties of the molecule, deduce its expected solubility based on structural analysis, and provide a robust, field-proven protocol for empirical determination. The causality behind experimental design and the importance of self-validating systems are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Profile
2-Bromo-6-fluoro-4-nitrotoluene is a substituted aromatic compound that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Understanding its solubility is a critical first step in reaction design, purification, formulation, and bioavailability studies. A compound's ability to dissolve in a given solvent dictates the choice of reaction media, extraction procedures, and crystallization techniques.
The solubility of a molecule is fundamentally governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a foundational predictive tool.[1] To apply this, we must first understand the physicochemical nature of 2-Bromo-6-fluoro-4-nitrotoluene.
Table 1: Physicochemical Properties of 2-Bromo-6-fluoro-4-nitrotoluene
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-fluoro-2-methyl-5-nitrobenzene | PubChem[2] |
| CAS Number | 207110-34-7 | PubChem[2] |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[2] |
| Molecular Weight | 234.02 g/mol | PubChem[2] |
| Predicted XLogP3 | 2.9 | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
The predicted XLogP3 value of 2.9 indicates a significant degree of lipophilicity, suggesting that the compound will favor non-polar or moderately polar organic solvents over water.[2]
Structural Analysis and Theoretical Solubility
The molecular structure of 2-Bromo-6-fluoro-4-nitrotoluene is the primary determinant of its solubility. The molecule is built on a non-polar toluene backbone, which is heavily substituted with electronegative groups.
Caption: Molecular structure and functional group analysis.
-
Aromatic Core & Methyl Group: The benzene ring and the methyl group form a non-polar, hydrophobic foundation.
-
Halogen Substituents (Br, F): Both bromine and fluorine are electronegative, but their primary contribution to solubility in this context is increasing lipophilicity and molecular weight, which tends to decrease solubility in water.
-
Nitro Group (-NO₂): This is the most polar part of the molecule. The nitro group can act as a hydrogen bond acceptor, which might confer slight solubility in polar protic solvents.[2] However, it is not sufficient to overcome the hydrophobicity of the rest of the molecule.
-
Lack of Hydrogen Bond Donors: The absence of -OH or -NH groups means the molecule cannot self-associate via hydrogen bonding or act as a hydrogen bond donor to solvents, severely limiting its solubility in polar protic solvents like water.[2]
Literature-Derived Qualitative Solubility
Table 2: Qualitative Solubility of Related Nitrotoluene Isomers
| Compound | Solvent | Solubility | Source |
| 2-Bromo-4-fluoro-6-nitrotoluene | Water | Almost insoluble | ChemBK[3] |
| Ether | Soluble | ChemBK[3] | |
| Chloroform | Soluble | ChemBK[3] | |
| 4-Bromo-2-fluoro-6-nitrotoluene | Water | Hardly soluble | ChemBK[4] |
| Chloroform | Soluble | ChemBK[4] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | ChemBK[4] | |
| 4-Bromo-2-nitrotoluene | Water | Insoluble | Sigma-Aldrich |
This consistent data across related isomers strongly supports the theoretical prediction that 2-Bromo-6-fluoro-4-nitrotoluene is insoluble in water but soluble in common organic solvents ranging from moderately polar (ether) to polar aprotic (DMSO).
Experimental Protocol: Quantitative Solubility Determination via Shake-Flask Method
To move beyond qualitative estimates, a robust experimental protocol is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid in a solvent.[5] This protocol is designed as a self-validating system by incorporating a precise analytical finish with a multi-point calibration.
4.1. Core Principle
A surplus of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined analytically.
4.2. Materials and Reagents
-
2-Bromo-6-fluoro-4-nitrotoluene (solid)
-
Selected solvents (e.g., Water, Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, DMSO)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Quantitative NMR (qNMR) spectrometer.
4.3. Safety Precautions
-
Hazard Profile: 2-Bromo-6-fluoro-4-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): All work should be performed in a fume hood while wearing safety glasses, a lab coat, and appropriate chemical-resistant gloves.
4.4. Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
4.5. Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 2-Bromo-6-fluoro-4-nitrotoluene to a vial (e.g., 20 mg to 2 mL of solvent). The key is to ensure solid material remains visible after equilibration.
-
Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a predetermined time (24 to 48 hours) to ensure equilibrium is achieved. Preliminary experiments can validate the minimum time required.
-
Sampling: Remove vials from the shaker and let them stand undisturbed for at least 1 hour to allow solid particles to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean analysis vial. This step is critical to remove all undissolved microparticulates.
-
Dilution: Based on the expected solubility, perform an accurate volumetric dilution of the saturated solution to bring its concentration into the linear range of the analytical method.
-
Quantification (HPLC-UV):
-
Calibration: Prepare a series of 5 to 7 standard solutions of 2-Bromo-6-fluoro-4-nitrotoluene of known concentrations in the chosen solvent.
-
Analysis: Inject the standards and the diluted sample onto an appropriate HPLC column (e.g., C18).
-
Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the peak area of the sample and the regression equation from the curve to determine its concentration. Account for the dilution factor to calculate the final solubility in units like mg/mL or mol/L.
-
Conclusion and Practical Implications
The structural characteristics of 2-Bromo-6-fluoro-4-nitrotoluene , particularly its hydrophobic aromatic core and lack of hydrogen bond donors, define its solubility profile. It is expected to be practically insoluble in aqueous media while demonstrating significant solubility in a wide array of organic solvents. This qualitative assessment, supported by data from related isomers, provides a strong directive for laboratory practice.[3][4] For processes requiring high precision, such as pharmaceutical formulation or kinetic studies, the quantitative shake-flask protocol outlined herein provides a reliable and reproducible method for obtaining exact solubility values. This understanding is paramount for optimizing reaction conditions, developing effective purification strategies, and advancing drug development programs that utilize this versatile chemical intermediate.
References
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ChemBK. (2024). 2-bromo-4-fluoro-6-nitrotoluene - Introduction. Available at: [Link]
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PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene. National Center for Biotechnology Information. Available at: [Link]
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Chemsrc. (2025). 2-Bromo-4-nitrotoluene | CAS#:7745-93-9. Available at: [Link]
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PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information. Available at: [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. Available at: [Link]
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Faculty of Pharmacy, Assiut University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. Available at: [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]
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ChemBK. (2024). 4-Bromo-2-Fluoro-6-Nitrotoluene - Physico-chemical Properties. Available at: [Link]
-
Aaron Chemicals LLC. (n.d.). 2-Bromo-4-fluoro-6-nitrotoluene. Available at: [Link]
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An In-depth Technical Guide on the Role of the Nitro Group in 2-Bromo-6-fluoro-4-nitrotoluene Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-fluoro-4-nitrotoluene is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is significantly influenced by the substituents on the aromatic ring, particularly the nitro group. This guide provides a comprehensive analysis of the electronic and steric effects of the nitro group and how they dictate the molecule's behavior in various chemical transformations. We will delve into the mechanistic underpinnings of its reactivity, supported by experimental protocols and data, to provide a field-proven understanding for professionals in drug development and chemical research.
Introduction: The Strategic Importance of 2-Bromo-6-fluoro-4-nitrotoluene
2-Bromo-6-fluoro-4-nitrotoluene, with the chemical formula C₇H₅BrFNO₂, is a substituted toluene derivative that serves as a versatile building block in organic synthesis.[2] Its utility stems from the presence of multiple functional groups—a bromine atom, a fluorine atom, a nitro group, and a methyl group—each offering a potential site for chemical modification. This multifaceted reactivity makes it a valuable precursor for the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and crop protection agents.[1] Understanding the interplay of the electronic effects of these substituents is paramount to predicting and controlling its chemical behavior.
The Dominant Influence: Electronic Effects of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group, and its presence on the aromatic ring of 2-Bromo-6-fluoro-4-nitrotoluene is the primary determinant of the molecule's reactivity.[3] This influence is exerted through two main electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bonds.[4] This effect deactivates the ring towards electrophilic attack.
-
Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the aromatic ring onto its own oxygen atoms through resonance.[4][5] This delocalization further reduces the electron density of the ring, particularly at the ortho and para positions relative to the nitro group.[6] The nitrogen atom in the nitro group carries a formal positive charge, which strongly attracts the electron density from the ring.[5]
The combination of these two effects makes the aromatic ring of 2-Bromo-6-fluoro-4-nitrotoluene significantly electron-deficient. This deactivation has profound implications for its reactivity, particularly in nucleophilic aromatic substitution reactions.
Activating the Ring for Nucleophilic Attack: The Role in SNAr Reactions
While the electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution, it concurrently activates it for nucleophilic aromatic substitution (SNAr).[7] This is the most significant consequence of the nitro group's presence in this molecule.
The SNAr mechanism typically proceeds in a stepwise manner involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. The presence of a strong electron-withdrawing group, like the nitro group, is crucial for stabilizing the negative charge that develops in this intermediate.[7]
In 2-Bromo-6-fluoro-4-nitrotoluene, the nitro group is positioned para to the bromine atom and ortho to the fluorine atom. This specific arrangement is key to its reactivity in SNAr reactions. When a nucleophile attacks the carbon bearing a halogen, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group.
Caption: Generalized SNAr mechanism on 2-Bromo-6-fluoro-4-nitrotoluene.
The stabilization of the Meisenheimer complex by the para-nitro group significantly lowers the activation energy for the reaction, making the substitution of the bromine atom favorable. The fluorine atom, being more electronegative, creates a more polarized C-F bond, making the carbon atom more susceptible to nucleophilic attack.[8] However, the C-Br bond is weaker than the C-F bond, making bromide a better leaving group. The interplay of these factors often leads to selective substitution of the bromine atom.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a typical SNAr reaction using 2-Bromo-6-fluoro-4-nitrotoluene and a primary amine.
Materials:
-
2-Bromo-6-fluoro-4-nitrotoluene
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in DMF, add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |
| 2-Bromo-6-fluoro-4-nitrotoluene | 234.02[2] | 0.01 | 1.0 |
| Benzylamine | 107.15 | 0.012 | 1.2 |
| Potassium Carbonate | 138.21 | 0.02 | 2.0 |
| Product | Expected Yield | ||
| N-Benzyl-6-fluoro-4-nitro-2-toluidine | 260.25 | >85% |
Directing Effects in Electrophilic Aromatic Substitution
While the primary reactivity of 2-Bromo-6-fluoro-4-nitrotoluene is nucleophilic aromatic substitution, understanding its behavior in electrophilic aromatic substitution (EAS) is also important. The substituents on the ring direct incoming electrophiles to specific positions.
-
Nitro Group (-NO₂): As a strong deactivating group, it directs incoming electrophiles to the meta position relative to itself.[3]
-
Bromine (-Br) and Fluorine (-F): Halogens are deactivating yet ortho, para-directing due to a combination of their inductive electron withdrawal and resonance electron donation.[4]
-
Methyl Group (-CH₃): An activating group that is ortho, para-directing.
The overall directing effect is a complex interplay of these individual influences. The strong deactivation by the nitro and halo groups generally makes electrophilic substitution challenging.
Reduction of the Nitro Group: A Gateway to New Functionalities
The nitro group itself is a versatile functional group that can be readily transformed, most commonly through reduction to an amino group (-NH₂). This transformation dramatically alters the electronic properties of the aromatic ring. The resulting amino group is a strong activating, ortho, para-directing group.[3]
This reduction is a powerful synthetic strategy, as it allows for a subsequent change in the reactivity of the aromatic ring, enabling electrophilic substitution reactions that were previously disfavored.
Experimental Protocol: Reduction of the Nitro Group
This protocol details the reduction of the nitro group in a derivative of 2-Bromo-6-fluoro-4-nitrotoluene to an amine using iron powder in the presence of an acid.
Materials:
-
Substituted 4-nitro-toluene derivative
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a suspension of the nitro-containing starting material (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the aniline derivative.
Caption: Experimental workflow for the reduction of a nitro group.
Conclusion
The nitro group in 2-Bromo-6-fluoro-4-nitrotoluene is the cornerstone of its chemical reactivity. Its potent electron-withdrawing properties through both inductive and resonance effects render the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction of paramount importance in the synthesis of complex organic molecules. Furthermore, the nitro group itself serves as a versatile functional handle that can be transformed to dramatically alter the electronic nature of the molecule, thereby opening up new avenues for synthetic elaboration. A thorough understanding of the principles outlined in this guide is essential for any researcher or scientist aiming to effectively utilize this valuable chemical intermediate in drug discovery and development.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 4). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 12). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
Pearson+. (2023, December 20). The nitro group directs electrophilic aromatic substitution to th.... Retrieved from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 7). How to Identify Electron Withdrawing Groups on an Aromatic Ring. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, June 8). Reactivity of Alkyl Halides. YouTube. Retrieved from [Link]
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- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Bromo-6-fluoro-4-nitrotoluene in Azo Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the utilization of 2-Bromo-6-fluoro-4-nitrotoluene as a key intermediate in the synthesis of azo dyes. This document outlines the strategic importance of this substituted toluene derivative, detailing its conversion into a diazo component and subsequent coupling to form vibrant azo dyes. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.
Introduction: The Strategic Advantage of Fluorinated Bromo-Aromatic Scaffolds in Dye Chemistry
The incorporation of halogen atoms, particularly fluorine and bromine, into the backbone of dye molecules is a well-established strategy for modulating their physicochemical properties. The presence of a fluorine atom can enhance the dye's thermal stability, lightfastness, and affinity for synthetic fibers. The bromine atom, on the other hand, can influence the chromophore's electronic properties, leading to bathochromic shifts (deepening of color) and can also serve as a handle for further chemical modifications.
2-Bromo-6-fluoro-4-nitrotoluene is a valuable starting material in this context. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring, influencing the regioselectivity of subsequent reactions. More importantly, the nitro group can be readily reduced to a primary amine, which is the essential functional group for diazotization and subsequent azo coupling reactions. This two-step process forms the cornerstone of azo dye synthesis[1].
Overall Synthetic Workflow
The synthesis of an azo dye from 2-Bromo-6-fluoro-4-nitrotoluene is a two-stage process. The first stage involves the reduction of the nitro group to an amine, yielding 2-Bromo-6-fluoro-4-aminotoluene. The second stage encompasses the diazotization of this amine followed by an azo coupling reaction with a suitable coupling partner.
Caption: Overall workflow for the synthesis of an azo dye from 2-Bromo-6-fluoro-4-nitrotoluene.
Part 1: Synthesis of the Diazo Component Precursor: 2-Bromo-6-fluoro-4-aminotoluene
The critical first step is the selective reduction of the nitro group to an amine without affecting the bromo and fluoro substituents. Catalytic hydrogenation is a preferred method for this transformation as it is generally clean and high-yielding. The use of specific catalysts and conditions can minimize the risk of dehalogenation.
Protocol 1: Catalytic Hydrogenation of 2-Bromo-6-fluoro-4-nitrotoluene
This protocol is based on established methods for the hydrogenation of halogenated nitroaromatics[2].
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-6-fluoro-4-nitrotoluene | 207110-34-7 | C₇H₅BrFNO₂ | 234.02 |
| Palladium on Carbon (5% Pd/C) | 7440-05-3 | Pd/C | - |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 |
| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 |
Equipment:
-
Parr hydrogenator or a similar high-pressure hydrogenation apparatus
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)
-
Rotary evaporator
Procedure:
-
In a suitable glass reaction vessel, dissolve 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in methanol to a concentration of approximately 0.1-0.2 M.
-
Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of the substrate). Caution: Pd/C can be pyrophoric when dry. Handle in a well-ventilated area and avoid ignition sources.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Bromo-6-fluoro-4-aminotoluene.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Part 2: Synthesis of a Representative Azo Dye
With the amine precursor in hand, the next step is the formation of the azo dye through diazotization and coupling. Here, we present a protocol for the synthesis of an azo dye using N,N-dimethylaniline as the coupling partner, which is a common choice in dye synthesis.
Protocol 2: Diazotization of 2-Bromo-6-fluoro-4-aminotoluene and Coupling with N,N-dimethylaniline
This protocol is adapted from standard procedures for azo dye synthesis[3][4].
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-6-fluoro-4-aminotoluene | - | C₇H₆BrFN | 204.03 |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 |
| N,N-dimethylaniline | 121-69-7 | C₈H₁₁N | 121.18 |
| Sodium Acetate (NaOAc) | 127-09-3 | C₂H₃NaO₂ | 82.03 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
| Ice | - | H₂O | 18.02 |
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pipettes
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
A. Diazotization:
-
In a beaker, suspend 2-Bromo-6-fluoro-4-aminotoluene (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt[1].
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. The addition should be done below the surface of the liquid to ensure efficient reaction.
-
Continue stirring the mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.
B. Azo Coupling:
-
In a separate beaker, dissolve N,N-dimethylaniline (1.0 eq) in a solution of hydrochloric acid (1.0 eq) and water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of N,N-dimethylaniline with constant stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
To facilitate the coupling reaction, slowly add a saturated solution of sodium acetate to raise the pH of the reaction mixture to 4-5.
-
Continue stirring the mixture in the ice bath for another 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any unreacted salts and acids.
-
Dry the azo dye in a desiccator or a vacuum oven at a low temperature.
Caption: Simplified mechanism of diazotization and azo coupling.
Expected Results and Data Presentation
The synthesized azo dye is expected to be a brightly colored solid. The exact color will depend on the electronic properties of the diazo component and the coupling partner. The presence of the electron-withdrawing bromo and fluoro groups on the diazo component is likely to result in a bathochromic shift compared to an unsubstituted analogue.
Table 1: Spectroscopic Properties of a Representative Azo Dye
| Dye Structure | Coupling Partner | Expected Color | Estimated λmax (nm) in Ethanol |
| 4-((2-bromo-6-fluoro-4-methylphenyl)diazenyl)-N,N-dimethylaniline | N,N-dimethylaniline | Red-Orange | 480 - 520 |
Note: The λmax value is an estimation based on similar azo dyes reported in the literature. Actual values should be determined experimentally using a UV-Vis spectrophotometer.
Safety and Handling
-
2-Bromo-6-fluoro-4-nitrotoluene: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation[5]. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Azo Dyes: Many azo dyes are classified as irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Concentrated acids, sodium nitrite, and other reagents used in these protocols are corrosive and/or toxic. Please consult the safety data sheet (SDS) for each chemical before use and handle them with appropriate care.
References
-
PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. Retrieved from [Link]
- Google Patents. (1998). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from a general organic chemistry lab manual.
- Google Patents. (1963). Fluorinated azo dyes.
- Google Patents. (2012). Disperse azo dyes.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline.
- Google Patents. (2015). Azo dyes.
- Google Patents. (1949). Hydrogenation of nitro compounds.
-
ResearchGate. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]
-
Catalysis Science & Technology. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Retrieved from [Link]
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction.
- Google Patents. (2020). DISPERSE DYES.
-
ResearchGate. (2023). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. Retrieved from [Link]
-
Taylor & Francis Online. (2002). Azo coupling – Knowledge and References. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. Retrieved from [Link]
- Google Patents. (2014). Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
ResearchGate. (2015). Kinetics of 2-Chloro-6-Nitrotoluene Hydrogenation on Palladium/Carbon Catalyst without Inhibitors. Retrieved from [Link]
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2.
-
Chemistry Stack Exchange. (2020). Regioselectivity in coupling reactions of α-naphthol. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes: Synthesis of Novel Azo Dyes Utilizing 4-Bromo-2-methoxyphenol.
Sources
Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene: An Application Note and Experimental Protocol
This document provides a comprehensive guide for the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene, a key intermediate in the preparation of various biologically active compounds and specialized chemical entities.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
2-Bromo-6-fluoro-4-nitrotoluene is a substituted aromatic compound of significant interest due to the unique reactivity conferred by its bromine, fluorine, and nitro functional groups.[3] These features make it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3] The strategic placement of these substituents on the toluene ring allows for selective transformations, making it a valuable synthon in multi-step synthetic pathways. This protocol details a reliable method for its preparation, emphasizing safety, efficiency, and reproducibility.
Reaction Principle and Mechanistic Insights
The synthesis of 2-Bromo-6-fluoro-4-nitrotoluene is typically achieved through the electrophilic aromatic substitution of a suitable toluene derivative. The core of this process involves the introduction of a nitro group (-NO2) onto the aromatic ring via nitration, and a bromine atom (-Br) via bromination. The order and regioselectivity of these substitutions are crucial for obtaining the desired isomer.
The presented protocol will focus on a common and effective strategy involving the bromination of a pre-functionalized nitrotoluene derivative. This approach leverages the directing effects of the existing substituents to achieve the desired regiochemistry. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The fluorine atom also influences the regioselectivity of the electrophilic substitution. Careful consideration of these directing effects is paramount in designing the synthetic route.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 4-Fluoro-2-nitrotoluene | Reagent | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent | Commercially Available |
| Sulfuric acid (H₂SO₄) | ACS | Commercially Available |
| Trifluoroacetic acid (TFA) | Reagent | Commercially Available |
| Ethyl acetate (EtOAc) | ACS | Commercially Available |
| Saturated brine solution | N/A | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Ice | N/A | N/A |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocol: Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene
This protocol is adapted from established literature procedures.[4][5]
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrotoluene (10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL).[4]
-
Place the flask in an ice bath to cool the solution.
Step 2: Addition of Reagents
-
While stirring, slowly add concentrated sulfuric acid (12.5 mL) to the cooled solution.[4] Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Once the addition of sulfuric acid is complete, add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) portion-wise to the reaction mixture, ensuring the temperature remains controlled.[4]
Step 3: Reaction Progression
-
After the addition of all reagents, remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Step 4: Work-up and Isolation
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water (approximately 200 mL) with continuous stirring for about 15 minutes.[4]
-
Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[4]
-
Combine the organic layers and wash with saturated brine solution (100 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]
Step 5: Purification and Characterization
-
The crude product, obtained as a yellow oil, can be purified by flash column chromatography on silica gel if necessary.[5]
-
Characterize the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity. The expected ¹H NMR spectrum in DMSO-d6 should show a singlet for the methyl protons around δ 2.41 ppm and signals for the aromatic protons in the range of δ 7.96-8.02 ppm.[1][4]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene.
Safety Precautions
The synthesis of 2-Bromo-6-fluoro-4-nitrotoluene involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Corrosive Reagents : Both concentrated sulfuric acid and trifluoroacetic acid are highly corrosive and can cause severe burns.[6] Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Exothermic Reactions : The addition of sulfuric acid to the reaction mixture is exothermic. It is crucial to perform this addition slowly and with adequate cooling to prevent a runaway reaction.[9]
-
Harmful Compound : The target compound, 2-Bromo-6-fluoro-4-nitrotoluene, is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[10][11] Handle the product with care and avoid generating dust or aerosols.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
Expected Results and Data Summary
| Parameter | Expected Value |
| Starting Material | 4-Fluoro-2-nitrotoluene |
| Molecular Formula | C₇H₆FNO₂ |
| Molecular Weight | 155.13 g/mol |
| Product | 2-Bromo-6-fluoro-4-nitrotoluene |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol [10] |
| Appearance | Yellow oil or crystalline solid[2][4] |
| Yield | High (literature reports up to 100% crude yield)[4] |
| ¹H NMR (DMSO-d6) | δ 2.41 (s, 3H), 7.96 (dd, 1H), 8.02 (dd, 1H)[1][4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC/HPLC. |
| Loss of product during work-up | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking that can lead to emulsions. | |
| Formation of Impurities | Incorrect reaction temperature | Maintain strict temperature control during the addition of reagents. |
| Side reactions | Ensure the purity of starting materials and reagents. | |
| Difficulty in Purification | Co-eluting impurities | Optimize the solvent system for flash column chromatography. Consider alternative purification techniques like recrystallization if the product is a solid. |
Conclusion
The protocol described in this application note provides a robust and reproducible method for the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications. The detailed steps and troubleshooting guide aim to facilitate a successful outcome for scientists in both academic and industrial settings.
References
-
Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6) - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]
-
2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem. (n.d.). Retrieved from [Link]
-
2-Bromo-6-nitrotoluene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2009, January 2). Retrieved from [Link]
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents. (n.d.).
- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents. (n.d.).
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015, April 27). Retrieved from [Link]
-
Nitration reaction safety - YouTube. (2024, June 6). Retrieved from [Link]
-
Radical Nitration-Debromination of α-Bromo-α-fluoroalkenes as a Stereoselective Route to Aromatic α-Fluoronitroalkenes—Functionalized Fluorinated Building Blocks for Organic Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
What safety precautions should I take when handling nitric acid? - Quora. (2024, May 22). Retrieved from [Link]
- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.).
-
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]
-
4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387 - PubChem. (n.d.). Retrieved from [Link]
-
2-bromo-4-fluoro-6-nitrotoluene - ChemBK. (2024, April 9). Retrieved from [Link]
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The Versatile Building Block: Application Notes for 2-Bromo-6-fluoro-4-nitrotoluene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Synthetic Potential
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-fluoro-4-nitrotoluene, a trifunctionalized aromatic ring, represents a highly versatile intermediate with significant potential in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a nucleophilic displacement-susceptible bromine atom, a fluorine atom that modulates electronic properties, a reducible nitro group, and a methyl group amenable to further functionalization, provides a rich platform for molecular diversification. This document serves as a detailed guide to the applications and synthetic protocols involving this valuable building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of 2-Bromo-6-fluoro-4-nitrotoluene is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Appearance | White to brown crystalline solid | |
| Melting Point | 54-56 °C | |
| Boiling Point | ~232 °C (Predicted) | |
| Solubility | Soluble in ether and chloroform; sparingly soluble in water. |
Safety Profile: 2-Bromo-6-fluoro-4-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene
The synthesis of 2-Bromo-6-fluoro-4-nitrotoluene can be achieved through the electrophilic bromination of a suitable precursor. A reliable method is adapted from the synthesis of the structurally similar 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.[2][3]
Caption: Synthetic route to 2-Bromo-6-fluoro-4-nitrotoluene.
Detailed Synthetic Protocol:
Materials:
-
4-Fluoro-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Trifluoroacetic Acid (TFA)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in trifluoroacetic acid.
-
Carefully add concentrated sulfuric acid to the solution.
-
Add N-bromosuccinimide (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain pure 2-Bromo-6-fluoro-4-nitrotoluene.[2][3]
Core Applications in Organic Synthesis
The strategic positioning of the bromo, fluoro, and nitro groups makes 2-Bromo-6-fluoro-4-nitrotoluene a versatile substrate for a variety of transformations, primarily:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
-
Nucleophilic Aromatic Substitution (SNAr)
-
Reduction of the Nitro Group
These reactions allow for the introduction of diverse functionalities, paving the way for the synthesis of complex target molecules.
Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds
The bromine atom in 2-Bromo-6-fluoro-4-nitrotoluene is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond between the aromatic ring and a variety of organoboron reagents, providing access to biaryl and substituted aromatic structures.
Caption: General scheme for the Suzuki-Miyaura coupling.
Mechanistic Insight: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-6-fluoro-4-nitrotoluene.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Application Note & Protocol: Synthesis of 2-Aryl-6-fluoro-4-nitrotoluene
This protocol is based on established methods for the Suzuki-Miyaura coupling of related bromo-nitroaromatic compounds.[4][5]
Materials:
-
2-Bromo-6-fluoro-4-nitrotoluene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed mixture of toluene and water (4:1), add 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 2-aryl-6-fluoro-4-nitrotoluene.
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatoms
The presence of the electron-withdrawing nitro group para to the bromine atom activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide with a variety of nucleophiles, such as amines, alkoxides, and thiolates.
Caption: General scheme for the SNAr reaction.
Mechanistic Insight: The Meisenheimer Complex
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
Application Note & Protocol: Synthesis of N-Aryl-6-fluoro-4-nitro-2-toluidine
This protocol is based on general procedures for SNAr reactions on activated aryl halides.
Materials:
-
2-Bromo-6-fluoro-4-nitrotoluene
-
Amine (e.g., piperidine or aniline)
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Ethyl acetate
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in the chosen solvent.
-
Add the amine (1.1 eq) and the base (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for several hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Nitro Group Reduction: Accessing the Corresponding Aniline
The nitro group of 2-Bromo-6-fluoro-4-nitrotoluene can be readily reduced to an amino group, yielding 2-bromo-6-fluoro-4-methylaniline. This transformation is crucial as it introduces a versatile amino functionality that can be further derivatized, for example, through amide bond formation, diazotization, or reductive amination.
Caption: Reduction of the nitro group to an amine.
Mechanistic Insight: Catalytic Hydrogenation
Catalytic hydrogenation is a common and clean method for nitro group reduction. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group through the addition of hydrogen.
Application Note & Protocol: Synthesis of 2-Bromo-6-fluoro-4-methylaniline
This protocol is based on standard procedures for the catalytic hydrogenation of nitroarenes.[6]
Materials:
-
2-Bromo-6-fluoro-4-nitrotoluene
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., Ethanol or Ethyl acetate)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in the chosen solvent in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-6-fluoro-4-methylaniline, which can be used directly or purified further if necessary.
Applications in Drug Discovery and Agrochemicals
The derivatives of 2-Bromo-6-fluoro-4-nitrotoluene are valuable intermediates in the synthesis of a range of bioactive molecules. For instance, substituted anilines and biaryl compounds are common motifs in kinase inhibitors, which are a major class of anti-cancer drugs. The ability to introduce various substituents through the reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Similarly, in the agrochemical field, these intermediates can be used to synthesize novel herbicides, fungicides, and insecticides.[7]
Conclusion
2-Bromo-6-fluoro-4-nitrotoluene is a powerful and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. The protocols outlined in this document, based on well-established synthetic methodologies, offer a reliable starting point for researchers and scientists in their synthetic endeavors. A comprehensive understanding of its reactivity and careful execution of these protocols will undoubtedly facilitate the development of novel compounds with potential applications in medicine and agriculture.
References
-
PubChem. (n.d.). 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
- Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
-
PubChem. (n.d.). 4-Bromo-2-fluoro-6-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Černoch, P., Pohl, R., & Hocek, M. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and Alkenylpurines.
Sources
- 1. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mt.com [mt.com]
- 7. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
The Strategic Utility of 2-Bromo-6-fluoro-4-nitrotoluene in the Synthesis of Advanced Kinase Inhibitors
Abstract
In the landscape of modern drug discovery, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The strategic selection of starting materials is paramount to the successful and efficient synthesis of complex molecular architectures. This technical guide elucidates the critical role of 2-Bromo-6-fluoro-4-nitrotoluene as a versatile and strategically functionalized building block in the synthesis of a novel class of kinase inhibitors. We will provide a detailed examination of its application in the construction of potent Akt kinase inhibitors, complete with step-by-step protocols, mechanistic insights, and a discussion of the chemical rationale underpinning its utility. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this key intermediate in their synthetic endeavors.
Introduction: The Architectural Advantage of a Polysubstituted Toluene
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized treatment paradigms. The efficacy of these inhibitors is intrinsically linked to their molecular structure, which dictates their binding affinity and selectivity.
2-Bromo-6-fluoro-4-nitrotoluene emerges as a starting material of significant interest due to its unique arrangement of functional groups. The presence of a bromine atom, a fluorine atom, and a nitro group on the toluene scaffold provides a rich platform for a variety of chemical transformations. Each of these substituents serves a distinct purpose in the synthetic strategy:
-
Bromine: A versatile handle for cross-coupling reactions, allowing for the introduction of complex aryl or heteroaryl moieties. It can also be a key participant in nucleophilic aromatic substitution reactions.
-
Fluorine: Its high electronegativity can modulate the pKa of adjacent groups and influence the conformational preferences of the molecule, often enhancing binding affinity to the target protein.
-
Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. Furthermore, it can be readily reduced to an amine, providing a crucial point for further derivatization, typically through amide bond formation.
-
Methyl Group: Offers a site for potential late-stage functionalization or can contribute to steric interactions within the kinase binding pocket.
This guide will focus on a practical application of 2-Bromo-6-fluoro-4-nitrotoluene in the synthesis of potent Akt kinase inhibitors, as detailed in recent patent literature.
Synthetic Pathway to a Key Benzamide Intermediate
A pivotal step in the synthesis of a new generation of Akt kinase inhibitors involves the construction of a central 4-amino-5-fluoro-2-(arylamino)benzamide core. 2-Bromo-6-fluoro-4-nitrotoluene serves as the foundational starting material for this intricate synthesis. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow from 2-Bromo-6-fluoro-4-nitrotoluene.
Detailed Protocols and Methodologies
The following protocols are adapted from established synthetic procedures and are provided for illustrative purposes. Researchers should always adhere to appropriate laboratory safety practices.
Step 1: Nucleophilic Aromatic Substitution
The initial step leverages the electron-withdrawing nature of the nitro group to facilitate a nucleophilic aromatic substitution of the bromine atom.
Protocol:
-
To a solution of 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq) in a suitable aprotic polar solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide) is added 2-methyl-4-(1H-1,2,4-triazol-1-yl)aniline (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-(2-bromo-6-fluoro-4-nitrophenyl)-2-methyl-4-(1H-1,2,4-triazol-1-yl)aniline.
Causality and Insights: The ortho- and para-positioning of the nitro group relative to the bromine atom strongly activates the aryl halide towards nucleophilic attack. The fluorine atom further enhances this activation. The choice of a high-boiling point aprotic polar solvent is crucial for achieving the necessary reaction temperature and for solvating the ionic intermediates.
Step 2: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine, which will later serve as an anchor point for building the benzamide moiety.
Protocol:
-
To a solution of N-(2-bromo-6-fluoro-4-nitrophenyl)-2-methyl-4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) in a mixture of ethanol and water is added iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours.
-
After cooling, the reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-bromo-2-fluoro-N1-(2-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl)benzene-1,4-diamine, which can often be used in the next step without further purification.
Causality and Insights: The use of iron in the presence of a mild acid source like ammonium chloride is a classic and cost-effective method for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like aryl halides.
Step 3: Introduction of the Carboxylic Acid
The introduction of the carboxylic acid functionality is a critical step in forming the benzamide core. This can be achieved through various methods, including a Grignard reaction followed by quenching with carbon dioxide.
Protocol:
-
The aryl bromide, 4-bromo-2-fluoro-N1-(2-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl)benzene-1,4-diamine (1.0 eq), is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
-
The solution is cooled to -78 °C, and a strong base such as n-butyllithium or a Grignard reagent (e.g., isopropylmagnesium chloride) is added dropwise to perform a halogen-metal exchange.
-
After stirring for a short period at low temperature, the reaction is quenched by bubbling dry carbon dioxide gas through the solution or by pouring the mixture over crushed dry ice.
-
The reaction is allowed to warm to room temperature, and then quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the aqueous layer is acidified to precipitate the carboxylic acid, which is then collected by filtration to give 4-amino-5-bromo-2-((2-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl)amino)benzoic acid.
Causality and Insights: The halogen-metal exchange is a powerful method for generating an aryl anion, which is a strong nucleophile. The low temperature is essential to prevent side reactions. The subsequent reaction with carbon dioxide forms a carboxylate salt, which upon acidic workup yields the desired benzoic acid derivative.
Step 4: Amide Coupling to Form the Final Kinase Inhibitor
The final step involves the coupling of the synthesized benzoic acid with a desired amine to form the final benzamide-based kinase inhibitor.
Protocol:
-
To a solution of 4-amino-5-bromo-2-((2-methyl-4-(1H-1,2,4-triazol-1-yl)phenyl)amino)benzoic acid (1.0 eq) and the desired amine (e.g., 2-methoxyethan-1-amine) (1.2 eq) in a suitable solvent like DMF is added a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
The reaction is stirred at room temperature for 4-12 hours.
-
The reaction mixture is diluted with water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by preparative HPLC or column chromatography to yield the final kinase inhibitor.
Causality and Insights: Amide bond formation is a cornerstone of medicinal chemistry.[1] The use of modern coupling reagents like HATU allows for efficient and high-yielding amide bond formation under mild conditions, which is crucial for complex molecules with multiple functional groups.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps.
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 2-methyl-4-(1H-1,2,4-triazol-1-yl)aniline, DIPEA | DMF | 80-120 | 70-85 |
| 2 | Nitro Reduction | Fe, NH4Cl | Ethanol/Water | Reflux | 85-95 |
| 3 | Carboxylation | n-BuLi or i-PrMgCl, CO2 | THF | -78 | 50-70 |
| 4 | Amide Coupling | HATU, DIPEA, Amine | DMF | Room Temp | 60-80 |
Conclusion
2-Bromo-6-fluoro-4-nitrotoluene stands out as a strategically valuable starting material in the synthesis of complex kinase inhibitors. Its pre-installed and differentially reactive functional groups allow for a logical and efficient synthetic sequence, culminating in the rapid assembly of a highly decorated benzamide core. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their drug discovery programs. The ability to systematically modify the final product by varying the amine component in the final amide coupling step also makes this synthetic route amenable to the generation of focused compound libraries for structure-activity relationship (SAR) studies.
References
-
PubChem. 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
Troubleshooting & Optimization
Technical Support Center: Isomer Separation in 2-Bromo-6-fluoro-4-nitrotoluene Synthesis
Welcome to the technical support center for the synthesis and purification of 2-Bromo-6-fluoro-4-nitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis, with a particular focus on the critical step of isomer separation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high isomeric purity in your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomeric impurities in the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene?
A1: The primary isomeric impurities depend on the synthetic route. If you are nitrating 2-bromo-6-fluorotoluene, the directing effects of the substituents (-CH₃ is ortho-, para-directing; -Br and -F are ortho-, para-directing but deactivating) will primarily yield the desired 4-nitro isomer. However, the formation of other isomers such as 2-Bromo-6-fluoro-3-nitrotoluene and 2-Bromo-6-fluoro-5-nitrotoluene is possible due to the complex interplay of electronic and steric effects.
Q2: My initial analysis (GC/LC-MS) shows multiple product peaks with the same mass. How can I confirm they are isomers?
A2: Mass spectrometry alone cannot distinguish between isomers. You will need to employ chromatographic techniques that exploit differences in the physical properties of the isomers. A good starting point is to develop a high-resolution analytical HPLC or GC method. Varying the stationary phase (e.g., using a phenyl-hexyl column in addition to a standard C18 for HPLC) can alter selectivity and help resolve the isomeric peaks.[1] Further characterization by ¹H and ¹³C NMR spectroscopy will be essential to definitively identify the structure of each isolated isomer.
Q3: Is there an alternative synthesis route that might offer better regioselectivity?
A3: Yes, an alternative approach is the bromination of a nitrated precursor. For instance, the synthesis of the related compound 2-bromo-4-fluoro-6-nitrotoluene can be achieved by brominating 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid and sulfuric acid.[2][3] This strategy can sometimes provide a more predictable and cleaner route to the desired isomer, minimizing the formation of difficult-to-separate impurities.
Q4: Can I use fractional distillation to separate the isomers?
A4: While fractional distillation is a common technique for separating nitrotoluene isomers, its effectiveness for 2-Bromo-6-fluoro-4-nitrotoluene and its isomers will depend on significant differences in their boiling points.[4] Given the subtle structural differences, the boiling points are likely to be very close, making separation by distillation challenging without a highly efficient fractional distillation column under vacuum.[5]
Troubleshooting Guide: Isomer Separation
Issue 1: Poor Isomeric Purity After Initial Work-up
The presence of multiple isomers after the initial reaction work-up is a common challenge in electrophilic aromatic substitution reactions. The key to successful separation lies in exploiting the subtle differences in the physical properties of the isomers.
Underlying Causes and Solutions:
-
Non-optimized Reaction Conditions: The ratio of isomers can be highly sensitive to reaction temperature, concentration of nitrating agent, and reaction time.
-
Recommendation: Systematically vary the reaction conditions. Lowering the temperature during nitration can often increase the selectivity for the thermodynamically favored para-product.
-
-
Similar Physical Properties of Isomers: Isomers of 2-Bromo-6-fluoro-4-nitrotoluene will have very similar polarities and solubilities, making separation difficult.
-
Recommendation: A multi-step purification strategy is often necessary. This may involve an initial flash chromatography to remove gross impurities, followed by either fractional crystallization or preparative HPLC for fine separation of the isomers.
-
Logical Workflow for Troubleshooting Isomer Separation
Caption: Troubleshooting workflow for isomer separation.
In-Depth Separation Protocols
Method 1: Fractional Crystallization
Fractional crystallization is a powerful technique for separating isomers that have different solubilities in a particular solvent at a given temperature.[6] The success of this method hinges on identifying a solvent system where the desired isomer is significantly less soluble than the impurities, especially at lower temperatures.
Scientific Rationale:
The introduction of substituents on an aromatic ring can affect the crystal lattice energy. Even small changes in the substitution pattern can lead to significant differences in melting points and solubilities. Generally, more symmetrical isomers tend to pack more efficiently into a crystal lattice, resulting in higher melting points and lower solubilities.
Predicted Properties of Isomers:
| Isomer | Predicted Polarity | Predicted Melting Point |
| 2-Bromo-6-fluoro-4-nitrotoluene | Less Polar | Higher |
| 2-Bromo-6-fluoro-3-nitrotoluene | More Polar | Lower |
| 2-Bromo-6-fluoro-5-nitrotoluene | More Polar | Lower |
Step-by-Step Protocol for Fractional Crystallization:
-
Solvent Screening:
-
Begin by testing the solubility of your impure product mixture in a range of solvents (e.g., methanol, ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and at elevated temperatures.
-
The ideal solvent will fully dissolve the mixture at an elevated temperature but show limited solubility for the desired isomer upon cooling.
-
-
Crystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to minimize the trapping of impurities.
-
If no crystals form, try seeding the solution with a small crystal of the pure desired product (if available) or by gently scratching the inside of the flask with a glass rod.
-
Once crystals have formed at room temperature, cool the mixture further in an ice bath or refrigerator to maximize the yield of the crystallized product.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals thoroughly.
-
Analyze the purity of the crystals and the mother liquor by analytical HPLC or GC. If the purity is not yet satisfactory, a second recrystallization may be necessary.
-
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
For isomers that are difficult to separate by crystallization, preparative HPLC offers a high-resolution alternative.[7] The choice of stationary phase and mobile phase is critical for achieving separation.
Scientific Rationale:
Preparative HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For isomers with subtle differences in polarity, a stationary phase that offers alternative separation mechanisms, such as π-π interactions, can be highly effective.
Step-by-Step Protocol for Preparative HPLC:
-
Analytical Method Development:
-
Develop an analytical HPLC method to resolve the isomers. Start with a standard C18 column and a mobile phase of methanol/water or acetonitrile/water.
-
If co-elution occurs, switch to a phenyl-hexyl or a fluorinated stationary phase to introduce different selectivity based on π-π or dipole-dipole interactions.[1][8]
-
Optimize the mobile phase composition and gradient to achieve baseline separation of the isomeric peaks.
-
-
Scaling to Preparative HPLC:
-
Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.
-
Increase the flow rate and injection volume proportionally to the column dimensions.
-
Inject the crude mixture and collect fractions corresponding to each resolved peak.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Combine the pure fractions containing the desired isomer.
-
Remove the mobile phase solvent under reduced pressure to obtain the purified product.
-
Suggested HPLC Starting Conditions:
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (Alternative Selectivity) |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm (analytical) |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Gradient | Start with 50% B, ramp to 95% B over 20 min | Start with 50% B, ramp to 95% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
References
- Booth, G. (1991). Nitrotoluenes. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
PubChem. (n.d.). 4-Nitrotoluene. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009). 2-Bromo-6-nitrotoluene. Retrieved from [Link]
-
Tania CS, Dr. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). 4-Nitrotoluene. Retrieved from [Link]
-
Sciencemadness.org. (2020). Separation of nitrotoluene isomers. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
Solubility of Things. (n.d.). o-Nitrotoluene. Retrieved from [Link]
-
ResearchGate. (2025). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Purification of p-nitro-toluene.
-
PubChem. (n.d.). 2-Bromo-6-fluorotoluene. Retrieved from [Link]
-
Filo. (2025). Starting with either benzene or toluene, how would you synthesize the following substances?. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). 2-Nitrotoluene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Retrieved from [Link]
-
PubMed. (2005). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved from [Link]
-
Wikipedia. (2023). 3-Nitrotoluene. Retrieved from [Link]
-
ResearchGate. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
- Google Patents. (n.d.). Method of separating isomers of mononitrotoluene.
-
PubMed. (2005). Purification, characterization, and crystallization of the components of the nitrobenzene and 2-nitrotoluene dioxygenase enzyme systems. Retrieved from [Link]
-
Łukasiewicz-IPO. (2023). Review of the Methods for Selective Nitration of Toluene. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). Fractional crystallization. Retrieved from [Link]
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- 2. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for the Bromination of 4-Fluoro-2-Nitrotoluene
Welcome to the technical support center for the bromination of 4-fluoro-2-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.
Introduction
The selective bromination of 4-fluoro-2-nitrotoluene is a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. The electronic properties of the starting material, with two deactivating groups (fluoro and nitro) and one activating group (methyl), present a unique challenge in achieving high regioselectivity and yield. This guide will focus on the widely used and effective method of electrophilic aromatic substitution using N-bromosuccinimide (NBS) in a strong acidic medium.
Understanding the Reaction: Regioselectivity
The regiochemical outcome of the bromination of 4-fluoro-2-nitrotoluene is governed by the directing effects of the substituents on the aromatic ring.
-
-NO₂ (Nitro group): A strong deactivating group and a meta-director.
-
-F (Fluoro group): A deactivating group (due to its electronegativity) but an ortho, para-director (due to lone pair donation).
-
-CH₃ (Methyl group): A weak activating group and an ortho, para-director.
The directing effects of these groups are in competition. The powerful meta-directing influence of the nitro group and the ortho, para-directing influence of the methyl and fluoro groups will determine the position of bromination. The most likely position for bromination is ortho to the methyl group and meta to the nitro group, which is the C6 position, yielding 2-bromo-4-fluoro-6-nitrotoluene .
Frequently Asked Questions (FAQs)
Q1: Why is N-bromosuccinimide (NBS) used instead of elemental bromine (Br₂)?
A1: NBS is a solid, crystalline reagent that is safer and easier to handle than the highly volatile and corrosive liquid bromine.[1] In the presence of a strong acid catalyst, NBS provides a controlled, low-concentration source of the electrophilic bromine species (Br⁺), which can help to minimize side reactions such as polybromination.[1]
Q2: What is the role of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) in this reaction?
A2: 4-Fluoro-2-nitrotoluene is an electron-deficient (deactivated) aromatic ring, making it less reactive towards electrophilic substitution.[2] Strong acids like sulfuric acid and trifluoroacetic acid are crucial for activating the NBS, making the bromine atom more electrophilic and capable of reacting with the deactivated ring.[2][3]
Q3: What is the expected major product of this reaction?
A3: The major product is expected to be 2-bromo-4-fluoro-6-nitrotoluene . The directing effects of the methyl group (ortho, para-directing) and the nitro group (meta-directing) reinforce the substitution at the C6 position.
Q4: Can other isomers be formed? What are the likely side products?
A4: Yes, the formation of other isomers is possible, although they are generally minor products under optimized conditions. Potential side products include:
-
3-Bromo-4-fluoro-2-nitrotoluene: Bromination at the position ortho to the fluoro group and meta to the nitro group.
-
Dibrominated products: If an excess of NBS is used or if the reaction is allowed to proceed for too long, dibromination can occur.
-
Benzylic bromination: Although less common in this system due to the deactivating nature of the ring, radical bromination at the methyl group can occur, especially in the presence of radical initiators or under UV light.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Insufficient acid activation. 2. Low reaction temperature. 3. Impure or old NBS. 4. Inadequate reaction time. | 1. Ensure the use of concentrated sulfuric acid and fresh trifluoroacetic acid. 2. The reaction is often conducted at room temperature, but gentle heating (e.g., 40-50 °C) may be necessary if the reaction is sluggish. Monitor for side product formation at higher temperatures. 3. Use freshly opened or purified NBS. 4. Monitor the reaction progress by TLC. The reaction may require up to 24 hours for completion.[4] |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. | 1. Maintain the reaction at room temperature to enhance regioselectivity. 2. Use a slight excess of NBS (1.1-1.2 equivalents) to ensure complete conversion of the starting material without promoting significant side reactions. |
| Significant Amount of Dibrominated Product | 1. Excess of NBS. 2. Prolonged reaction time. | 1. Use a controlled amount of NBS (1.1-1.2 equivalents). 2. Monitor the reaction closely by TLC and quench the reaction once the starting material is consumed. |
| Difficult Purification (Product and Succinimide Co-elute) | 1. Succinimide byproduct is soluble in the extraction solvent. | 1. During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate to convert succinimide to its more water-soluble sodium salt.[5] 2. If succinimide precipitates from the reaction mixture upon cooling, it can be removed by filtration before the aqueous workup.[5] |
Experimental Protocols
Optimized Protocol for the Synthesis of 2-Bromo-4-fluoro-6-nitrotoluene
This protocol is adapted from established procedures for the bromination of deactivated aromatic compounds.[4][6]
Materials:
-
4-Fluoro-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in trifluoroacetic acid (4 mL per 1 g of starting material).
-
Carefully add concentrated sulfuric acid (1.25 mL per 1 g of starting material) to the solution while cooling in an ice bath.
-
Add N-bromosuccinimide (1.7 eq) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the pure 2-bromo-4-fluoro-6-nitrotoluene.[4]
Analytical Methods for Reaction Monitoring and Characterization
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A non-polar solvent system such as hexane:ethyl acetate (e.g., 4:1 or 9:1 v/v) is a good starting point.
-
Visualization: UV light (254 nm). The product should be a new, less polar spot compared to the starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
-CH₃: A singlet around δ 2.4-2.6 ppm.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), each integrating to 1H. The coupling constants will be indicative of their relative positions.
For ¹³C NMR, expect signals for the methyl carbon around δ 20-22 ppm and aromatic carbons in the range of δ 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the bromination of 4-fluoro-2-nitrotoluene.
Troubleshooting Logic
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. Bromination of deactivated aromatics: a simple and efficient method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene
Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific reasoning behind our recommendations.
I. Understanding the Synthesis: A Mechanistic Overview
The most common and direct route to 2-Bromo-6-fluoro-4-nitrotoluene is the electrophilic aromatic substitution (EAS) of 4-fluoro-2-nitrotoluene using N-bromosuccinimide (NBS) in a strong acidic medium, typically a mixture of sulfuric acid and trifluoroacetic acid.
The key to a successful synthesis lies in controlling the regioselectivity of the bromination. The starting material, 4-fluoro-2-nitrotoluene, has three substituents on the benzene ring, each influencing where the incoming electrophile (bromine) will attach:
-
-CH₃ (Methyl group): An activating, ortho-, para- directing group.
-
-NO₂ (Nitro group): A strongly deactivating, meta- directing group.
-
-F (Fluoro group): A deactivating, ortho-, para- directing group.
In electrophilic aromatic substitution, the most activating group generally dictates the position of the incoming substituent. In this case, the methyl group is the strongest activating group and will direct the bromination to its ortho positions (C2 and C6) as the para position is already occupied by the fluorine atom.
However, the interplay of electronic and steric effects from all three substituents can lead to the formation of isomeric byproducts, which is a common cause of low yields of the desired 2-Bromo-6-fluoro-4-nitrotoluene.
II. Troubleshooting Guide: Overcoming Low Yields
This section addresses the most frequently encountered issues during the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene and provides actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields are often a result of incomplete reactions, the formation of isomeric byproducts, or product loss during workup and purification. Here’s a breakdown of potential issues and their solutions:
A. Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate activation of the brominating agent.
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material, 4-fluoro-2-nitrotoluene.
-
Extend reaction time: If the starting material is still present after the recommended reaction time, consider extending it. Some protocols suggest stirring for up to 24 hours.[1]
-
Ensure anhydrous conditions: Moisture can react with the acidic medium and NBS, reducing their effectiveness. Use dry glassware and solvents.
-
B. Formation of Isomeric Byproducts:
-
Cause: The directing effects of the substituents can lead to the formation of other brominated isomers. The primary potential isomer is 4-Bromo-2-fluoro-6-nitrotoluene, where bromination occurs at the other ortho position to the methyl group.
-
Troubleshooting:
-
Control reaction temperature: Electrophilic aromatic substitutions are sensitive to temperature. Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. Start the reaction at 0°C and let it slowly warm to room temperature.
-
Slow addition of NBS: Adding the N-bromosuccinimide in portions can help to control the reaction rate and improve selectivity.
-
C. Product Loss During Workup and Purification:
-
Cause: The product may be lost during the extraction or purification steps.
-
Troubleshooting:
-
Efficient extraction: Ensure thorough extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent like ethyl acetate.
-
Careful purification: Optimize your purification method. If using column chromatography, select an appropriate solvent system to achieve good separation between the desired product and any isomers. For recrystallization, choose a solvent in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
-
Q2: I'm seeing multiple spots on my TLC/peaks in my GC-MS analysis of the crude product. How do I identify the desired product and the byproducts?
Identifying the components of your product mixture is crucial for optimizing the reaction and purification.
A. Identification Strategy:
-
Reference Standards: If available, use a reference standard of 2-Bromo-6-fluoro-4-nitrotoluene to compare retention times (GC) or Rf values (TLC).
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is a powerful tool for distinguishing between isomers. The chemical shifts and coupling patterns of the aromatic protons will be different for each isomer. The desired product, 2-Bromo-6-fluoro-4-nitrotoluene, should show two distinct aromatic protons.
-
GC-MS: The mass spectrum will confirm the presence of brominated nitrotoluene isomers (they will have the same molecular weight). The fragmentation patterns may provide clues to the substitution pattern.
-
¹H NMR Data for Isomer Identification:
| Compound | Aromatic Proton 1 (ppm) | Aromatic Proton 2 (ppm) | Methyl Proton (ppm) |
| 2-Bromo-6-fluoro-4-nitrotoluene | ~8.02 (d) | ~7.96 (d) | ~2.41 (s) |
| 4-Bromo-2-fluoro-6-nitrotoluene | Distinct aromatic signals | Distinct aromatic signals | Distinct methyl signal |
Q3: How can I effectively purify 2-Bromo-6-fluoro-4-nitrotoluene from its isomers?
The separation of isomers can be challenging due to their similar physical properties. A combination of techniques may be necessary.
A. Purification Methods:
-
Column Chromatography: This is often the most effective method for separating isomers.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. Start with a low polarity eluent and gradually increase the polarity to elute the different components. A gradient of 0% to 10% ethyl acetate in hexane is a good starting point. The separation can be monitored by TLC.
-
-
Recrystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent.
-
Solvent Selection: Experiment with different solvents or solvent mixtures (e.g., ethanol, methanol, hexane/ethyl acetate) to find one that provides good separation. The goal is to find a solvent that dissolves the desired product at high temperature but allows it to crystallize out upon cooling, while keeping the isomeric impurities in the mother liquor.
-
-
Fractional Distillation: If the isomers have sufficiently different boiling points, fractional distillation under reduced pressure can be a viable separation method.[2]
III. Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and available equipment.
Protocol 1: Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene [1][3]
Materials:
-
4-Fluoro-2-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Trifluoroacetic Acid (TFA)
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in trifluoroacetic acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid while maintaining the temperature at 0°C.
-
Add N-bromosuccinimide (1.1 to 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude 2-Bromo-6-fluoro-4-nitrotoluene
-
Silica Gel (60-120 mesh)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 2-Bromo-6-fluoro-4-nitrotoluene.
IV. Visualizing the Process
Reaction Pathway and Potential Byproducts
Caption: Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene and a potential isomeric byproduct.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in the synthesis.
V. Frequently Asked Questions (FAQs)
Q: Can I use a different brominating agent instead of NBS?
A: While other brominating agents like bromine (Br₂) can be used for electrophilic aromatic substitution, NBS is often preferred because it is a solid that is easier and safer to handle. Additionally, the use of NBS in a strong acid provides a highly electrophilic bromine source, which is necessary for the bromination of a deactivated ring like 4-fluoro-2-nitrotoluene.
Q: What is the role of trifluoroacetic acid (TFA) in this reaction?
A: Trifluoroacetic acid serves as a co-solvent and a strong acid. It helps to dissolve the starting material and activate the N-bromosuccinimide, making the bromine more electrophilic.
Q: The patent I'm following claims a 100% yield. Why am I not achieving this?
A: A reported 100% yield in a patent or publication often refers to the crude yield before purification.[3] This crude product may contain impurities, including isomeric byproducts and residual starting materials. The isolated yield of the pure product after purification will almost always be lower. It is crucial to characterize your final product to confirm its purity.
Q: Are there any alternative synthesis routes?
A: Yes, multi-step syntheses exist, often starting from different precursors like p-aminotoluene. These routes can offer better control over regioselectivity but are longer and may have lower overall yields.[4] The choice of synthesis route often depends on the availability of starting materials and the desired scale of the reaction.
VI. References
-
CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents. Available at:
-
US4270013A - Process for the separation of nitrotoluene isomers - Google Patents. Available at:
-
Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography - ResearchGate. Available at: [Link]
-
WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents. Available at:
-
THE BROMINATION OF p-NITROTOLUENE. - Journal of the American Chemical Society. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]
-
2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem. Available at: [Link]
-
Separation of nitrotoluene isomers - Sciencemadness.org. Available at: [Link]
-
Electrophilic bromination, preferably with NBS- Insights in Advanced Organic Chemistry 12 - YouTube. Available at: [Link]
-
US1836212A - Purification of p-nitro-toluene - Google Patents. Available at:
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. Available at: [Link]
-
CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents. Available at:
-
Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - RSC Publishing. Available at: [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. Available at: [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. Available at: [Link]
-
2-Bromo-6-nitrotoluene - Sciencemadness.org. Available at: [Link]
-
Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry - ResearchGate. Available at: [Link]
-
Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge - ResearchGate. Available at: [Link]
-
WO2010052536A1 - An improved process for the preparation of para-nitrobenzyl bromide - Google Patents. Available at:
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - MicroSolv Technology Corporation. Available at: [Link]
-
A note on the bromination of p-nitrotoluene (1946) | G. W. K. Cavill | 2 Citations - SciSpace. Available at: [Link]
-
Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis | AM Academy - YouTube. Available at: [Link]
-
Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC | Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
Bromination Help : r/Chempros - Reddit. Available at: [Link]
-
13 C-NMR - NOP - Sustainability in the organic chemistry lab course. Available at: [Link]
-
Column chromatography - Columbia University. Available at: [Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! - YouTube. Available at: [Link]
Sources
"2-Bromo-6-fluoro-4-nitrotoluene" stability and storage conditions
Technical Support Center: 2-Bromo-6-fluoro-4-nitrotoluene
Welcome to the dedicated support guide for 2-Bromo-6-fluoro-4-nitrotoluene (CAS No: 502496-33-5). This document serves as a centralized resource for researchers, chemists, and drug development professionals, providing in-depth information on the stability, storage, and handling of this versatile chemical intermediate. Our goal is to empower you with the technical knowledge and practical troubleshooting advice needed to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day handling and storage of 2-Bromo-6-fluoro-4-nitrotoluene.
Q1: What are the ideal storage conditions for 2-Bromo-6-fluoro-4-nitrotoluene?
A1: The compound should be stored at room temperature in a tightly sealed container.[1][2] The most critical factor is to maintain a dry, inert atmosphere. This is because the molecule's stability can be compromised by moisture, which can lead to slow hydrolysis over time. Storing under an inert gas like argon or nitrogen is highly recommended for long-term storage to prevent potential reactions with atmospheric components.
Q2: What does 2-Bromo-6-fluoro-4-nitrotoluene look like, and is it soluble?
A2: It is typically a white to faint lime or pale yellow crystalline solid or fused chunks.[1][2] It is generally soluble in organic solvents such as ethers and chloroform but has very low solubility in water.[2] This low aqueous solubility is an important consideration for designing reaction workups and purification protocols.
Q3: What are the primary safety hazards associated with this compound?
A3: 2-Bromo-6-fluoro-4-nitrotoluene is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with the skin.[3][4] It is also a known irritant, causing serious eye irritation, skin irritation, and potential respiratory irritation.[3][4][5] Therefore, all handling must be conducted within a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Q4: Are there any chemicals that are incompatible with 2-Bromo-6-fluoro-4-nitrotoluene?
A4: Yes. Based on the reactivity of similar aromatic nitro compounds, you should avoid contact with strong oxidizing agents and strong acids.[7] The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, a reactivity pattern that could be exploited or could lead to unwanted side reactions with strong nucleophiles under certain conditions.[8]
Troubleshooting Guide
This guide provides a structured, cause-and-effect approach to resolving common issues encountered during the use of 2-Bromo-6-fluoro-4-nitrotoluene.
Issue 1: The compound has changed color from its original pale yellow/white to a darker yellow or brown.
-
Potential Cause: This discoloration often indicates degradation. Nitroaromatic compounds can be sensitive to light (photodecomposition) or may have been exposed to contaminants. The color change could signify the formation of impurities, such as phenolic byproducts from the hydrolysis of the bromo or fluoro groups, or condensation products.
-
Investigative Protocol:
-
Check Purity: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire a ¹H NMR spectrum. Compare it against a reference spectrum to identify any new or broadened peaks indicative of impurities.
-
Thin-Layer Chromatography (TLC): Run a TLC plate against a retained, properly stored sample (if available) to visualize non-volatile impurities.
-
Review Storage History: Was the container left open? Was it exposed to direct sunlight or high-energy laboratory lighting?
-
-
Corrective Action: If significant degradation is confirmed, the material may need to be repurified by recrystallization or column chromatography before use. For future prevention, always store the compound in an amber glass vial or a container shielded from light, and ensure the cap is securely tightened after each use.
Issue 2: My reaction yield is significantly lower than expected.
-
Potential Cause 1: Reagent Degradation. As discussed in Issue 1, the compound may have degraded, reducing the amount of active starting material.
-
Potential Cause 2: Incompatibility with Reaction Conditions. The stability of the C-Br and C-NO₂ bonds can be compromised under certain conditions. For example, highly nucleophilic or basic conditions, particularly at elevated temperatures, could lead to unwanted side reactions at the aromatic ring.
-
Investigative Workflow: The following diagram outlines a logical workflow for troubleshooting low reaction yields.
Caption: Troubleshooting workflow for low reaction yields.
-
Corrective Action: If reagent degradation is the cause, repurify or replace the material. If reaction conditions are suspect, consider performing the reaction at a lower temperature, using a less nucleophilic base, or ensuring the reaction is run under a strictly inert atmosphere to prevent oxidative or moisture-related side reactions.
Data Summary: Storage and Handling
For quick reference, the key parameters for ensuring the stability of 2-Bromo-6-fluoro-4-nitrotoluene are summarized below.
| Parameter | Recommendation | Rationale & Scientific Justification |
| Temperature | Room Temperature (15-25 °C) | The compound is a solid with a melting point around 54-56 °C, making it stable at standard room temperatures.[2] Avoid excessive heat to prevent potential decomposition.[5][9] |
| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen recommended). | Prevents slow hydrolysis and oxidation. The nitro group can be susceptible to reduction, and the aryl halides to nucleophilic substitution, processes which are inhibited in an inert environment. |
| Container | Tightly sealed amber glass vial or bottle. | Protects from moisture ingress and prevents potential photodecomposition, a known degradation pathway for some nitroaromatic compounds.[10] |
| Light Exposure | Avoid direct sunlight and UV light sources. | High-energy photons can initiate degradation pathways, leading to impurities and a reduction in compound integrity. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | These can cause vigorous, potentially hazardous reactions or lead to rapid decomposition of the material.[7] |
References
-
ChemBK. (2024). 2-bromo-4-fluoro-6-nitrotoluene. [Link]
-
PubChem. 2-Bromo-6-fluoro-4-nitrotoluene. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2-fluoro-6-nitrotoluene. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene. [Link]
-
ResearchGate. Degradation pathways for 4-nitrotoluene. [Link]
-
Carl Roth. (2021). Safety Data Sheet: 4-Nitrophenol. [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
Sources
- 1. 2-BROMO-4-FLUORO-6-NITROTOLUENE | 502496-33-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-nitrotoluene
Welcome to the technical support center for the synthesis and purification of 2-Bromo-6-fluoro-4-nitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to optimize your experiments for the highest purity.
Introduction to Purification Challenges
The synthesis of 2-Bromo-6-fluoro-4-nitrotoluene, a key building block in many pharmaceutical and agrochemical compounds, often results in a mixture of the desired product along with unreacted starting materials, regioisomers, and other byproducts. The primary synthetic route typically involves the bromination of 4-fluoro-2-nitrotoluene using an electrophilic bromine source like N-bromosuccinimide (NBS) in a strong acid medium.[1][2] The directing effects of the substituents on the aromatic ring, while favoring the desired product, do not always provide perfect selectivity, leading to the formation of impurities that can be challenging to separate.
This guide will walk you through the identification of common impurities and provide detailed protocols for their removal using standard laboratory techniques such as recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Here are some of the common questions and issues that researchers face when purifying 2-Bromo-6-fluoro-4-nitrotoluene:
Q1: What are the most common impurities I should expect in my crude 2-Bromo-6-fluoro-4-nitrotoluene product?
A1: Based on the typical synthesis starting from 4-fluoro-2-nitrotoluene and a brominating agent like NBS, the most common impurities are:
-
Unreacted Starting Material: 4-fluoro-2-nitrotoluene.
-
Regioisomers: The primary isomeric impurity is typically 2-bromo-4-fluoro-6-nitrotoluene, formed due to bromination at an alternative position on the aromatic ring. The methyl group is an ortho-, para-director, and while the nitro group is a meta-director, the interplay of these directing effects can lead to small amounts of other isomers.
-
Over-brominated Products: Although less common with controlled stoichiometry, dibrominated species can sometimes be formed.
-
Hydrolysis Products: If water is present in the reaction or work-up, acidic conditions can potentially lead to the hydrolysis of the nitro group, though this is generally a minor concern under typical synthetic conditions.
Q2: My crude product is an oil, but I was expecting a solid. What should I do?
A2: 2-Bromo-6-fluoro-4-nitrotoluene is a solid at room temperature. If your product is an oil, it is likely due to the presence of a significant amount of impurities, particularly unreacted starting material or isomeric byproducts, which can depress the melting point. It is recommended to proceed with a purification step like column chromatography to isolate the solid product.
Q3: I am having trouble separating the desired product from its isomers by column chromatography. What can I do?
A3: Isomers of halogenated nitrotoluenes can be challenging to separate due to their similar polarities. Here are a few tips:
-
Optimize Your Solvent System: Use a less polar solvent system to increase the separation (increase the difference in Rf values). A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (like hexanes/ethyl acetate) can be very effective.
-
Use a High-Performance Stationary Phase: Consider using a high-resolution silica gel or a different stationary phase like alumina.
-
Consider Alternative Chromatography: For difficult separations, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be effective for both analysis and, on a smaller scale, purification.[3][4]
Q4: Can I purify 2-Bromo-6-fluoro-4-nitrotoluene by recrystallization?
A4: Yes, recrystallization can be an effective method if the crude product is relatively pure (generally >90%). The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, often provides the best results.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of 2-Bromo-6-fluoro-4-nitrotoluene.
Issue 1: Low Purity After Initial Work-up
Symptoms:
-
Broad melting point range of the crude product.
-
Multiple spots on Thin Layer Chromatography (TLC) analysis.
-
Oily or discolored appearance of the crude solid.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The bromination reaction did not go to completion, leaving a significant amount of the 4-fluoro-2-nitrotoluene starting material. | Monitor the reaction progress by TLC or GC/MS to ensure full consumption of the starting material before quenching the reaction. |
| Poor Regioselectivity | Reaction conditions favored the formation of isomeric byproducts. The directing effects of the methyl and nitro groups are key. The methyl group strongly directs ortho and para, while the nitro group directs meta. In 4-fluoro-2-nitrotoluene, the desired position for bromination is ortho to the methyl group and meta to the nitro group. | Carefully control the reaction temperature and the rate of addition of the brominating agent. Lower temperatures often favor higher selectivity. |
| Sub-optimal Work-up | Inefficient extraction or washing steps may not have removed all acidic residues or inorganic salts, which can affect the purity and stability of the final product. | Ensure thorough washing of the organic layer with water and brine solution to remove any residual acid and salts. Drying the organic layer completely with a drying agent like anhydrous sodium sulfate is also crucial. |
Issue 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
A persistent impurity spot on TLC that co-elutes with the product.
-
The melting point of the purified product is still broad or lower than expected.
-
Analytical data (e.g., NMR, GC/MS) indicates the presence of an isomer.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Isomeric Impurity | A regioisomer of 2-Bromo-6-fluoro-4-nitrotoluene was formed during the synthesis and has very similar physical properties to the desired product. | For Column Chromatography: Use a long column with a high surface area silica gel and a shallow solvent gradient to maximize separation. For Recrystallization: Try a different solvent system. Sometimes a solvent that provides marginal solubility for the desired product can be effective in leaving the more soluble isomer in the mother liquor. |
| Contaminated Starting Material | The 4-fluoro-2-nitrotoluene used as the starting material may have contained isomeric impurities (e.g., 2-fluoro-4-nitrotoluene), which would lead to the formation of corresponding brominated isomers. | Always check the purity of your starting materials by GC or NMR before starting the synthesis. If necessary, purify the starting material first. |
Experimental Protocols
Here are detailed, step-by-step protocols for the purification of 2-Bromo-6-fluoro-4-nitrotoluene.
Protocol 1: Purification by Flash Column Chromatography
This is the most reliable method for obtaining high-purity 2-Bromo-6-fluoro-4-nitrotoluene, especially when dealing with significant amounts of impurities.
Materials:
-
Crude 2-Bromo-6-fluoro-4-nitrotoluene
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system of 95:5 Hexanes:Ethyl Acetate.
-
Visualize the spots under a UV lamp. This will help you identify the product and impurities and confirm the suitability of the eluent system.
-
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in hexanes and pour it into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent (start with 100% hexanes or a very low percentage of ethyl acetate, e.g., 98:2 hexanes:ethyl acetate) to the top of the column.
-
Apply gentle pressure (if necessary) to start the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the separation by collecting small aliquots from the fractions and spotting them on a TLC plate.
-
If the separation is poor, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., from 2% to 5% ethyl acetate in hexanes).
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified 2-Bromo-6-fluoro-4-nitrotoluene as a solid.
-
Determine the melting point and acquire analytical data (NMR, GC/MS) to confirm purity.
-
Protocol 2: Purification by Recrystallization
This method is suitable for purifying a crude product that is already relatively clean.
Materials:
-
Crude 2-Bromo-6-fluoro-4-nitrotoluene
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of hexanes and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of the chosen solvent and heat gently.
-
A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble, add a less polar co-solvent (e.g., water to ethanol, or hexanes to ethyl acetate) dropwise until the solution becomes cloudy. Then, add a few drops of the more polar solvent to redissolve the solid.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent to dissolve the solid completely.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Determine the melting point and check the purity by TLC or another analytical method.
-
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of 2-Bromo-6-fluoro-4-nitrotoluene.
Caption: Decision workflow for purification.
References
- Google Patents. (n.d.). Preparation method of 2-bromo-6-fluoroaniline. CN115784896A.
-
Chromatography Forum. (2013, December 11). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Retrieved from [Link]
-
ResearchGate. (2016). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. Retrieved from [Link]
Sources
Technical Support Center: Suzuki Coupling with 2-Bromo-6-fluoro-4-nitrotoluene
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 2-Bromo-6-fluoro-4-nitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this challenging substrate. Our aim is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for success.
Introduction: Understanding the Challenges
2-Bromo-6-fluoro-4-nitrotoluene presents a unique set of challenges in Suzuki-Miyaura coupling. The aromatic ring is highly electron-deficient due to the presence of two strong electron-withdrawing groups: a nitro group (-NO2) and a fluorine atom (-F). While electron-withdrawing groups can activate the aryl halide for oxidative addition, a crucial step in the catalytic cycle, they can also introduce complications.[1] Additionally, the substituents ortho to the bromine (a methyl group and a fluorine atom) introduce steric hindrance, which can impede the approach of the palladium catalyst and slow down the reaction.[2][3][4]
This guide will address the most frequently encountered problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with 2-Bromo-6-fluoro-4-nitrotoluene is giving very low to no yield of the desired product. What are the likely causes?
A1: Low or no yield in this specific Suzuki coupling can stem from several factors, primarily related to the electronic nature and steric hindrance of your substrate. Here’s a breakdown of the most common culprits and how to address them:
-
Inefficient Oxidative Addition: While the electron-withdrawing groups activate the C-Br bond, severe steric hindrance from the ortho-substituents can still make oxidative addition the rate-limiting step.[1][5] The palladium catalyst needs to insert itself into this bond, and bulky groups can physically block this approach.
-
Catalyst Deactivation: The nitro group on your substrate can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Side Reactions: Several side reactions can consume your starting materials or intermediates, leading to a lower yield of the desired product. The most common are:
-
Protodeboronation: The boronic acid coupling partner can react with residual water or other protic sources in the reaction mixture to be converted back to the corresponding arene, effectively removing it from the catalytic cycle.[6]
-
Homocoupling: Your boronic acid can couple with itself to form a biaryl byproduct. This is often a sign that the reductive elimination of the desired product is slow.
-
Dehalogenation: The starting aryl bromide can be reduced to the corresponding toluene derivative, especially if there are sources of hydride in the reaction.[6]
-
Q2: How can I improve the oxidative addition step for this sterically hindered and electron-deficient substrate?
A2: To overcome a sluggish oxidative addition, you need to employ a more reactive catalytic system. This is where the choice of ligand is critical.
-
Ligand Selection: For challenging substrates like 2-Bromo-6-fluoro-4-nitrotoluene, standard ligands like triphenylphosphine (PPh3) are often insufficient.[1] You should consider using more specialized ligands:
-
Bulky, Electron-Rich Phosphine Ligands: These are the go-to choice for sterically hindered aryl halides. The bulkiness of the ligand promotes the formation of a coordinatively unsaturated, highly reactive palladium species, while the electron-rich nature of the phosphine accelerates the oxidative addition.[1][2][7] Examples include the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and are even more electron-rich than most phosphine ligands, making them excellent for promoting oxidative addition.[7][8] They are also generally more stable at higher temperatures. PEPPSI-type precatalysts are a convenient source of Pd-NHC complexes.[6]
-
The following diagram illustrates the crucial role of the ligand in the Suzuki-Miyaura catalytic cycle.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-Bromo-6-fluoro-4-nitrotoluene (1.0 eq), the arylboronic acid (1.2 eq), and K3PO4 (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). [6][9]4. Catalyst Addition: In a separate vial, premix the palladium source (e.g., Pd2(dba)3, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed. [9][10]6. Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. [9]7. Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Parameter Optimization Summary
For a systematic approach to optimizing your reaction, consider varying the following parameters.
| Parameter | Recommended Starting Conditions | Optimization Range | Rationale for Change |
| Catalyst Loading | 2 mol% Pd | 0.5 - 5 mol% | Higher loading for difficult couplings; lower for cost-effectiveness. |
| Ligand:Pd Ratio | 2:1 | 1:1 to 4:1 | Can influence catalyst stability and activity. |
| Base | K3PO4 (3 eq) | K2CO3, Cs2CO3, Na2CO3 (2-4 eq) | Stronger bases can accelerate transmetalation. |
| Solvent | 1,4-Dioxane/H2O (4:1) | Toluene, THF, DMF with varying water content | Solvent polarity and aprotic nature can impact reaction rates. |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures can overcome activation barriers but may increase side reactions. |
This structured approach, combined with an understanding of the underlying chemical principles, will empower you to successfully perform Suzuki-Miyaura couplings with the challenging 2-Bromo-6-fluoro-4-nitrotoluene substrate.
References
-
Reddit User Discussion on Suzuki Coupling. (2021). r/Chempros. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry Simplified. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Guo, L., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]
-
He, Z., et al. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]
-
Scott, V. J., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
-
ScienceDirect. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Reddit User Discussion on Suzuki Coupling of Aryl Boronic Acid and Alkyl Halide. (2025). r/Chempros. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Pd − Ln catalysts 1-3. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Reddit User Discussion on Unreproducible Suzuki Coupling. (2023). r/Chempros. [Link]
-
Hoshiya, N., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: By-product Analysis in 2-Bromo-6-fluoro-4-nitrotoluene Synthesis
Welcome to the technical support center for the synthesis and analysis of 2-Bromo-6-fluoro-4-nitrotoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important intermediate. We will delve into the mechanistic origins of by-products, provide actionable troubleshooting advice, and offer detailed analytical protocols to ensure the purity and quality of your target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene. The typical synthesis involves the bromination of 4-fluoro-2-nitrotoluene using an electrophilic bromine source like N-bromosuccinimide (NBS) in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]
Issue: Low Yield of the Desired Product
A lower than expected yield is a common frustration. The root cause often lies in suboptimal reaction conditions or reagent quality.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Verification: Use Thin Layer Chromatography (TLC) to check for the presence of the starting material (4-fluoro-2-nitrotoluene).
-
Solution: Extend the reaction time. Reactions are often run for 16-24 hours.[1][2] If the reaction has stalled, consider a modest increase in temperature, but monitor closely for by-product formation.
-
-
Moisture Contamination: Water can deactivate the strong acid catalyst and hydrolyze the brominating agent.
-
Verification: Check the water content of your solvents and reagents.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents, like sulfuric acid and NBS, in a controlled environment (e.g., glove box or under an inert atmosphere).
-
-
Suboptimal Temperature: The reaction temperature is critical for regioselectivity and reaction rate.[3]
-
Verification: Ensure accurate temperature monitoring throughout the reaction.
-
Solution: For the bromination of 4-fluoro-2-nitrotoluene, the reaction is typically conducted at room temperature.[1][2] If the reaction is sluggish, a slight warming to 40-50°C can be beneficial, but higher temperatures may lead to undesired side reactions.
-
Issue: Unexpected Peaks in LC-MS or GC-MS Analysis
The presence of unexpected peaks in your analytical chromatogram indicates the formation of by-products. Identifying these impurities is crucial for optimizing the reaction and purification process.
Troubleshooting Workflow for By-product Identification:
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Bromo-6-fluoro-4-nitrotoluene: A Cost-Benefit Analysis for the Modern Laboratory
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-6-fluoro-4-nitrotoluene stands as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides an in-depth, objective comparison of the primary synthesis methods for this compound, offering experimental data and a thorough cost-benefit analysis to inform your selection of the most appropriate route for your research and development needs.
Introduction: The Significance of 2-Bromo-6-fluoro-4-nitrotoluene
2-Bromo-6-fluoro-4-nitrotoluene is a substituted toluene derivative whose structural motifs are frequently incorporated into biologically active molecules. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the fluoro and nitro groups modulate the electronic properties and metabolic stability of the final compounds. As such, a reliable and cost-effective synthesis of this intermediate is of high value in the discovery and development of new chemical entities.
Method 1: Direct Electrophilic Bromination of 4-Fluoro-2-nitrotoluene
The most direct and widely reported method for the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene is the electrophilic aromatic substitution of 4-fluoro-2-nitrotoluene. This approach leverages the directing effects of the existing substituents on the aromatic ring to achieve regioselective bromination.
Mechanistic Rationale
In this reaction, the methyl (-CH₃) group is an ortho-, para-director, while the nitro (-NO₂) group is a meta-director. The fluorine (-F) atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects favors the substitution at the C6 position, which is ortho to the methyl group, para to the fluorine atom, and meta to the nitro group. The use of a strong acid catalyst, such as a mixture of trifluoroacetic acid and sulfuric acid, enhances the electrophilicity of the brominating agent, N-bromosuccinimide (NBS), facilitating the attack on the electron-rich aromatic ring.[1][2][3]
Experimental Protocol
A representative experimental procedure for the direct bromination of 4-fluoro-2-nitrotoluene is as follows[4][5]:
-
Reaction Setup: In a well-ventilated fume hood, to a solution of 4-fluoro-2-nitrotoluene (e.g., 10.0 g, 64.4 mmol) in trifluoroacetic acid (40 mL), slowly add concentrated sulfuric acid (12.5 mL) while maintaining the temperature with an ice bath.
-
Addition of Brominating Agent: To the cooled solution, add N-bromosuccinimide (NBS) (17.2 g, 96.6 mmol) in portions.
-
Reaction: Allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture into ice water and stir for 15 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash chromatography to yield 2-Bromo-6-fluoro-4-nitrotoluene as a yellow oil.[4][5]
Workflow Diagram
Caption: Workflow for the direct bromination of 4-fluoro-2-nitrotoluene.
Method 2: Multi-step Synthesis from p-Toluidine
An alternative, though more circuitous, route to a related compound, 2-bromo-6-nitrotoluene, starts from p-toluidine. While not producing the fluorinated target directly, this pathway highlights a classical approach to substituted aromatics and serves as a useful comparison for complexity and efficiency. A similar multi-step approach could theoretically be adapted for the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene, but would involve additional fluorination and nitration steps, further increasing the complexity.
A generalized pathway from p-toluidine involves the following transformations:
-
Dinitration: Dinitration of p-toluidine to form 4-amino-2,6-dinitrotoluene.
-
Deamination: Removal of the amino group via diazotization followed by reduction to yield 2,6-dinitrotoluene.
-
Selective Reduction: Partial reduction of one nitro group to an amino group, forming 2-amino-6-nitrotoluene.
-
Sandmeyer Reaction: Conversion of the amino group to a bromo group via diazotization and reaction with a copper(I) bromide catalyst.
Workflow Diagram
Caption: A multi-step synthesis route from p-toluidine.
Cost-Benefit Analysis: A Comparative Table
The following table provides a side-by-side comparison of the two synthesis methods, focusing on key parameters relevant to a research and development setting.
| Parameter | Method 1: Direct Bromination | Method 2: Multi-step Synthesis from p-Toluidine |
| Starting Material Cost | Moderate. 4-fluoro-2-nitrotoluene is a commercially available, moderately priced starting material.[6][7][8] | Low. p-Toluidine is an inexpensive, commodity chemical. |
| Reagent Cost | High. N-bromosuccinimide and trifluoroacetic acid are relatively expensive reagents.[9][10][11][12][13][14][15] | Moderate to High. Requires a variety of reagents including nitric acid, sulfuric acid, sodium nitrite, and copper(I) bromide. |
| Number of Steps | 1 | 4+ |
| Yield | High (82-100% reported).[4][5] | Generally lower overall yield due to multiple steps. |
| Purity & Purification | Good. Requires flash chromatography for high purity.[5] | Can be challenging. Isomer separation may be required at various stages. |
| Scalability | Good. Single-step reactions are generally easier to scale up. | Poor. Multi-step syntheses are more complex and challenging to scale. |
| Safety & Environmental | High Hazard. Trifluoroacetic acid is highly corrosive and can cause severe burns.[16][17][18][19] NBS is a lachrymator. Requires stringent safety protocols. | High Hazard. Involves strong acids, diazotization (potentially explosive intermediates), and toxic reagents. |
In-depth Discussion and Recommendation
Method 1: Direct Bromination
This method is the clear choice for most laboratory-scale and pilot-plant syntheses of 2-Bromo-6-fluoro-4-nitrotoluene. Its primary advantages are the high yield and the single-step nature of the reaction, which significantly reduces labor and time. The starting material, 4-fluoro-2-nitrotoluene, is readily available from multiple suppliers.
The main drawback of this method is the cost and hazardous nature of the reagents. Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.[16][17][18][19] N-bromosuccinimide is also an irritant. However, the high efficiency of the reaction often justifies these considerations. From a process chemistry perspective, the directness of this route makes it highly attractive for producing multi-gram to kilogram quantities of the target compound.
Method 2: Multi-step Synthesis from p-Toluidine
While starting from a very inexpensive raw material, the multi-step synthesis is far more complex and labor-intensive. Each step introduces the potential for yield loss, and the overall yield is likely to be significantly lower than the direct bromination method. Furthermore, the purification of intermediates can be challenging, potentially requiring multiple chromatographic separations.
The safety hazards associated with this route are also significant, involving highly corrosive acids, the formation of potentially unstable diazonium salts, and the use of toxic reagents. While this route may be of academic interest for demonstrating classical aromatic chemistry, it is not a practical or cost-effective method for the routine production of 2-bromo-6-nitrotoluene, let alone the more complex fluorinated target.
Conclusion for the Practicing Scientist
For the synthesis of 2-Bromo-6-fluoro-4-nitrotoluene, the direct bromination of 4-fluoro-2-nitrotoluene (Method 1) is the superior and recommended method. Its high yield, single-step process, and scalability outweigh the higher initial cost of the starting material and the need for stringent safety precautions when handling the corrosive reagents. The multi-step synthesis from p-toluidine, while illustrative of synthetic strategy, is not a viable alternative for efficient and cost-effective production in a modern research or development setting.
This guide provides a comprehensive overview to aid in your decision-making process. As with all chemical syntheses, a thorough risk assessment and adherence to all safety guidelines are essential before undertaking any experimental work.
References
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synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS - YouTube. (URL: [Link])
- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google P
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Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6) - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
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Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH. (URL: [Link])
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Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (URL: [Link])
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16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (URL: [Link])
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N Bromosuccinimide - 0128-08-05 Latest Price, Manufacturers & Suppliers - IndiaMART. (URL: [Link])
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Side Chain Bromination of 4 – Nitro Toluene by an Electro Chemical Method - IOSR Journal. (URL: [Link])
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p-BROMOTOLUENE - Organic Syntheses Procedure. (URL: [Link])
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Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1) - Oreate AI Blog. (URL: [Link])
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SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL - Ozone Secretariat. (URL: [Link])
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Trifluoroacetic acid (TFA), 500 ml - Carl ROTH. (URL: [Link])
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(PDF) p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2 - ResearchGate. (URL: [Link])
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[Chemistry] In the reaction of 2-nitrotoluene with bromine in the presence of iron, which of the pro - YouTube. (URL: [Link])
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n-Bromosuccinimide, GR 99% | 128-08-5 - Ottokemi. (URL: [Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-fluoro-4-nitrotoluene
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2-Bromo-6-fluoro-4-nitrotoluene are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our laboratories and communities. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this halogenated nitroaromatic compound, grounded in established safety principles and regulatory compliance.
Hazard Characterization: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. 2-Bromo-6-fluoro-4-nitrotoluene is a substituted aromatic compound containing bromine, fluorine, and a nitro group. This specific combination of functional groups dictates its reactivity and toxicological profile. The Globally Harmonized System (GHS) provides a clear classification of its risks.[1]
According to data available from the European Chemicals Agency (ECHA) C&L Inventory, 2-Bromo-6-fluoro-4-nitrotoluene is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
This profile underscores the necessity for meticulous handling to prevent exposure during collection and disposal. The presence of halogen (bromo, fluoro) and nitro functional groups places it in a specific category of chemical waste that requires dedicated disposal streams.
Key Chemical and Physical Properties
A summary of the compound's properties is crucial for a complete risk assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |
| Molecular Weight | 234.02 g/mol | PubChem[1] |
| CAS Number | 207110-34-7 | PubChem[1] |
| Appearance | Solid (form may vary) | N/A |
| GHS Hazard Codes | H302, H312, H332, H315, H319, H335 | ECHA[1] |
Pre-Disposal: Segregation and Containment
The foundation of proper chemical disposal is laid long before the waste leaves the laboratory. The principle of waste segregation is paramount, both for safety and for cost-effective, compliant disposal. Halogenated organic compounds cannot be mixed with non-halogenated streams.
The Causality Behind Segregation: Halogenated wastes, like 2-Bromo-6-fluoro-4-nitrotoluene, are typically disposed of via high-temperature incineration.[2] The presence of halogens requires specialized scrubbers in the incinerator's exhaust system to neutralize the resulting acidic gases (e.g., HBr, HF). Mixing halogenated and non-halogenated waste streams unnecessarily complicates and increases the cost of disposal for the entire volume.[3]
Protocol for Waste Collection:
-
Select the Correct Waste Container: Use a dedicated, chemically compatible container clearly labeled for "Halogenated Organic Waste." This is often a high-density polyethylene (HDPE) carboy or bottle. Your institution's Environmental Health & Safety (EH&S) department may provide color-coded containers for this purpose (e.g., green for halogenated organics).[2]
-
Affix a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag. This is a regulatory requirement.[3]
-
Document Contents Accurately: Meticulously list all constituents and their approximate percentages on the tag. This includes 2-Bromo-6-fluoro-4-nitrotoluene and any solvents or other reagents it may be mixed with.
-
Keep the Container Closed: Except when adding waste, the container must be securely sealed to prevent the release of harmful vapors.[3]
-
Use Secondary Containment: The primary waste container should be stored in a larger, chemically resistant tub or tray to contain any potential leaks or spills.[3]
The Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the procedural steps from the point of generation to final disposal by a licensed professional. This process ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Disposal Workflow Diagram
Caption: Disposal workflow for 2-Bromo-6-fluoro-4-nitrotoluene.
Experimental Protocol for Disposal:
-
Waste Classification: As the generator, you are responsible for classifying the waste as hazardous. Given its GHS classifications, any waste containing 2-Bromo-6-fluoro-4-nitrotoluene must be managed as hazardous chemical waste.[4]
-
Personal Protective Equipment (PPE): Before handling the waste container, ensure you are wearing appropriate PPE, including:
-
Nitrile or other chemically resistant gloves.
-
Chemical safety goggles or a face shield.
-
A buttoned lab coat.
-
-
On-Site Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Arrange for Disposal: Do not attempt to treat or neutralize this chemical yourself. Disposal must be handled by professionals.
-
When the container is nearly full (e.g., ¾ full), submit a request for waste collection to your institution's EH&S department.[3]
-
EH&S will then coordinate with a licensed and approved hazardous waste disposal company.
-
-
Final Disposal Method: The designated disposal method for this type of compound is incineration at a permitted hazardous waste facility.[2][4][5] This process ensures the complete destruction of the organic molecule.
Prohibited Actions & Spill Management
To maintain a safe and compliant laboratory, it is equally important to know what not to do.
ABSOLUTELY PROHIBITED:
-
Do NOT Pour Down the Drain: This compound is a pollutant. Disposal via the sewer system is strictly prohibited by regulations like the Clean Water Act and specific EPA rules.[6] Halogenated compounds can also damage plumbing and interfere with wastewater treatment processes.[7]
-
Do NOT Mix with Incompatible Waste: Keep halogenated waste separate from non-halogenated, acidic, or reactive waste streams to prevent dangerous chemical reactions.[3]
-
Do NOT Evaporate in a Fume Hood: Intentionally evaporating chemical waste is illegal and exposes personnel and the environment to harmful vapors.
Spill Cleanup and Disposal Protocol:
In the event of a small spill:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep or scoop the absorbed material into a sealable container.
-
Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "Spill Debris containing 2-Bromo-6-fluoro-4-nitrotoluene").
-
Manage this spill waste container according to the same disposal workflow described above.[4]
By adhering to these scientifically sound and regulation-compliant procedures, you ensure that your vital research does not come at the cost of safety or environmental integrity.
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Safety Data Sheet for p-Nitrotoluene. Carl ROTH. [Link]
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2-Bromo-4-nitrotoluene Chemical Properties. ChemSrc. [Link]
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Personal protective equipment for handling 2-Bromo-6-fluoro-4-nitrotoluene
Comprehensive Safety and Handling Guide: 2-Bromo-6-fluoro-4-nitrotoluene
This document provides essential, field-proven guidance for the safe handling, use, and disposal of 2-Bromo-6-fluoro-4-nitrotoluene (CAS No. 207110-34-7). As a halogenated nitroaromatic compound, it presents significant health and safety risks that demand a multi-layered safety protocol. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary procedural and causal information to operate safely, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure.
Hazard Identification and Risk Assessment: Understanding the Threat
A thorough understanding of the inherent hazards of 2-Bromo-6-fluoro-4-nitrotoluene is the foundation of safe laboratory practice. The primary risks are associated with its acute toxicity, and irritant properties.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.
Moreover, many nitrotoluene derivatives are recognized for their potential to cause systemic effects, including methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2] Therefore, preventing exposure through all routes—inhalation, dermal contact, and ingestion—is paramount.
Table 1: GHS Hazard Profile for 2-Bromo-6-fluoro-4-nitrotoluene
| Hazard Code | Hazard Statement | Rationale and Implication |
|---|---|---|
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] | This compound poses a significant toxic risk through all major routes of exposure. Accidental ingestion, skin contact, or inhalation of dust/vapors can lead to systemic toxicity. |
| H315 | Causes skin irritation.[1] | Direct contact can lead to localized inflammation, redness, and discomfort. Prolonged contact may cause more severe dermatitis. |
| H319 | Causes serious eye irritation.[1] | Accidental contact with the eyes can cause significant pain, redness, and potential damage to the cornea. Immediate and thorough rinsing is critical. |
| H335 | May cause respiratory irritation.[1] | Inhalation of dust or vapors can irritate the nose, throat, and lungs, leading to coughing and wheezing.[2] |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, robust engineering controls must be in place. These controls are designed to isolate the handler from the chemical hazard at its source.
-
Chemical Fume Hood: All handling of 2-Bromo-6-fluoro-4-nitrotoluene, including weighing, transfers, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[3] This is non-negotiable, as it is the primary method for preventing the inhalation of harmful dust and vapors.
-
Emergency Equipment: An operational and easily accessible eyewash station and safety shower must be located in close proximity to the workstation.[4][5] All personnel must be trained on their location and proper use.
Personal Protective Equipment (PPE) Protocol: The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection and use of appropriate PPE must be deliberate and meticulous. The causality is clear: failure at this stage leads to direct exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
|---|---|---|
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against dust and vapors. A face shield must be worn over the goggles during any operation with splash potential, such as transfers or reaction workups.[6][7] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-gloving with standard nitrile gloves is mandatory. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn. Crucially, gloves must be inspected for integrity before each use and changed immediately upon contamination. [6] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This protects against incidental contact and small splashes. For larger scale operations, a full chemical-resistant suit may be warranted.[6] |
| Respiratory | NIOSH-Approved Air-Purifying Respirator (APR) | A respirator is required when dust or aerosols may be generated and engineering controls are insufficient.[3][8] A half-mask or full-face APR with combination organic vapor/particulate (P100) cartridges is the minimum requirement. Ensure proper fit testing and adherence to a comprehensive respiratory protection program. |
Operational Workflow: Step-by-Step Procedures
Adherence to a strict, logical workflow for donning, handling, and doffing PPE is a self-validating system that minimizes the risk of exposure and cross-contamination.
PPE Donning Sequence
The donning process must follow a specific order to ensure complete and uncontaminated protection.
Caption: PPE Donning Workflow.
Safe Handling Protocols
-
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, waste containers) is present to minimize movement in and out of the controlled space.
-
Weighing: If possible, weigh the compound directly within the fume hood. If using an external balance, use a tared, sealed container to transport the material, opening it only inside the hood.
-
Transfers: Conduct all transfers of solid or dissolved material slowly and carefully to prevent aerosolization or splashing.
-
Awareness: Always be mindful of hand placement and avoid touching your face or any surfaces outside of the immediate work area within the fume hood.
PPE Doffing (Removal) Sequence
The doffing sequence is arguably more critical than donning, as it is the point where cross-contamination is most likely to occur. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
